4-Hydrazino-N-methylbenzenemethanesulfonamide chemical properties
4-Hydrazino-N-methylbenzenemethanesulfonamide chemical properties
An In-Depth Technical Guide to 4-Hydrazino-N-methylbenzenemethanesulfonamide: Properties, Synthesis, and Applications
Introduction
4-Hydrazino-N-methylbenzenemethanesulfonamide is a specialized organic compound that has garnered significant attention within the fields of medicinal chemistry and pharmaceutical development. Its molecular architecture, featuring a reactive hydrazine group and a sulfonamide moiety, makes it a valuable intermediate in the synthesis of complex therapeutic agents.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its pivotal role in drug discovery. The compound is most commonly handled as its more stable monohydrochloride salt.[2]
Physicochemical and Structural Properties
The structural characteristics of 4-Hydrazino-N-methylbenzenemethanesulfonamide are fundamental to its chemical behavior and utility. The presence of both a nucleophilic hydrazine group and a sulfonamide functional group dictates its reactivity profile.[1][2] The compound is typically a white to pale yellow crystalline solid.[][4]
Table 1: Physicochemical Properties of 4-Hydrazino-N-methylbenzenemethanesulfonamide and its Hydrochloride Salt
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |
| CAS Number | 139272-29-0 | 88933-16-8 | [1][][5] |
| Molecular Formula | C₈H₁₃N₃O₂S | C₈H₁₄ClN₃O₂S | [6][7] |
| Molecular Weight | 215.27 g/mol | 251.73 g/mol | [][8] |
| Melting Point | Not specified | 170-173°C | [][4] |
| Boiling Point | 427.4°C (Predicted) | 448.8°C at 760 mmHg | [4][6] |
| Density | 1.356 g/cm³ (Predicted) | Not specified | [][6] |
| Appearance | Not specified | White to off-white/pale yellow solid | [] |
| Solubility | Not specified | Soluble in water | [2][4] |
Structural Identifiers:
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IUPAC Name: 1-(4-hydrazinylphenyl)-N-methylmethanesulfonamide[7]
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SMILES: CNS(=O)(=O)CC1=CC=C(C=C1)NN[7]
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InChI Key: DZODFXKLAFRYEC-UHFFFAOYSA-N[7]
Synthesis and Purification: A Protocol-Driven Approach
The synthesis of 4-Hydrazino-N-methylbenzenemethanesulfonamide hydrochloride is a well-established process in organic chemistry, typically starting from 4-Amino-N-methylbenzenemethanesulfonamide. The core of this transformation involves a diazotization reaction followed by a reduction.
Causality in Synthetic Strategy
The choice of a two-step process—diazotization followed by reduction—is dictated by the need for regioselective introduction of the hydrazine group onto the aromatic ring. Direct hydrazinolysis is not a viable route. The diazonium salt intermediate is highly reactive and susceptible to nucleophilic attack, but it is also thermally unstable.[1] This instability necessitates strict temperature control (0–5°C) throughout the diazotization and subsequent reduction steps to prevent decomposition and unwanted side reactions, such as hydrolysis, which would reduce the overall yield.[1] The use of stannous chloride as the reducing agent is a classic and effective method for converting diazonium salts to the corresponding hydrazines.
Detailed Synthesis Protocol
The following protocol is a representative method for the laboratory-scale synthesis of 4-Hydrazino-N-methylbenzenemethanesulfonamide hydrochloride.[9]
Step 1: Diazotization of 4-Amino-N-methylbenzenemethanesulfonamide
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Prepare a mixture of 4-Amino-N-methylbenzenemethanesulfonamide (39.3 g), water (240 ml), and concentrated hydrochloric acid (400 ml).
-
Cool the stirred mixture in an ice bath to maintain a temperature below 0°C.
-
Slowly add a pre-cooled solution of sodium nitrite (13.72 g) in water (160 ml) to the mixture. The rate of addition should be controlled to ensure the temperature does not exceed 0°C.
-
After the addition is complete, stir the resulting diazonium salt solution for an additional 15 minutes while maintaining the low temperature.
Step 2: Reduction to 4-Hydrazino-N-methylbenzenemethanesulfonamide Hydrochloride
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In a separate vessel, prepare a cold solution of stannous chloride dihydrate (221.1 g) in concentrated hydrochloric acid (400 ml).
-
Slowly add the diazonium salt mixture from Step 1 to the cold stannous chloride solution. The temperature must be rigorously kept below 0°C during this addition.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature over the course of one hour.
-
The product will precipitate as a solid.
Step 3: Isolation and Purification
-
Collect the solid precipitate by filtration.
-
Wash the collected solid thoroughly with diethyl ether (4 x 250 ml) to remove any organic impurities.
-
Dry the final product at 45°C to yield 4-Hydrazino-N-methylbenzenemethanesulfonamide hydrochloride as a white powder.[9]
-
Purity can be assessed by methods such as periodate titration.[9]
Caption: Synthesis workflow for 4-Hydrazino-N-methylbenzenemethanesulfonamide HCl.
Reactivity, Stability, and Handling
The chemical reactivity of this compound is dominated by the hydrazine moiety, which is a potent nucleophile.[2] This reactivity is harnessed in subsequent synthetic steps, such as the Fischer indole synthesis, to construct more complex molecular frameworks.
Stability and Storage
Hydrazine derivatives are known to be susceptible to oxidation and decomposition.[1] Therefore, 4-Hydrazino-N-methylbenzenemethanesulfonamide and its hydrochloride salt should be stored in a dry, sealed container, preferably in a refrigerator and under an inert atmosphere like nitrogen to prolong shelf life.[4][10] The hydrochloride salt form offers enhanced stability compared to the free base, making it easier to handle and store.[2]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards. It is toxic if swallowed, may cause an allergic skin reaction, is suspected of causing genetic defects, and may cause damage to organs through prolonged or repeated exposure.[11] It is also very toxic to aquatic life.[11] Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn, and all handling should be conducted in a well-ventilated laboratory fume hood.[4]
Applications in Drug Development and Medicinal Chemistry
The primary and most well-documented application of 4-Hydrazino-N-methylbenzenemethanesulfonamide is as a critical starting material in the synthesis of Sumatriptan, a medication used to treat migraine and cluster headaches.[1][12]
Role in Sumatriptan Synthesis
In the synthesis of Sumatriptan, the hydrazine compound is reacted with other reagents, such as 4,4-dimethoxy-N,N-dimethylbutanamine, often in the presence of a catalyst like a polyphosphate ester, to form the indole core of the drug.[12] This transformation leverages the nucleophilic nature of the hydrazine group to initiate the cyclization reaction that forms the indole ring system.
Caption: Role as a key intermediate in the synthesis of Sumatriptan.
Potential Biological Activities
Beyond its role as a synthetic intermediate, research into hydrazine derivatives suggests a broader potential for biological activity.[1] Studies on structurally related compounds have indicated promising anticancer properties. For example, a close derivative, 4-hydrazinylphenyl benzenesulfonate, has shown potent activity against breast cancer cell lines (MCF-7).[1] The proposed mechanism for such activity often involves the ability of the hydrazine group to form covalent bonds with nucleophilic sites on critical proteins and enzymes, thereby inhibiting their function.[1] Additionally, preliminary in vitro tests have suggested that this class of compounds may possess antimicrobial properties, potentially by disrupting bacterial metabolic pathways or cell wall synthesis.[1]
Conclusion
4-Hydrazino-N-methylbenzenemethanesulfonamide is a compound of significant utility in modern medicinal chemistry. While its primary value lies in its established role as a key building block for the anti-migraine drug Sumatriptan, the inherent reactivity of its hydrazine and sulfonamide functional groups points toward broader potential applications. A thorough understanding of its physicochemical properties, synthetic pathways, and handling requirements is essential for researchers and drug development professionals seeking to leverage this versatile intermediate in the creation of novel therapeutic agents.
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